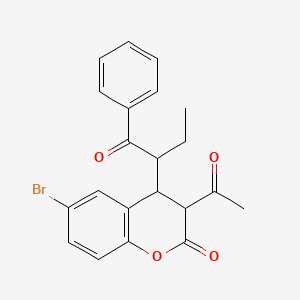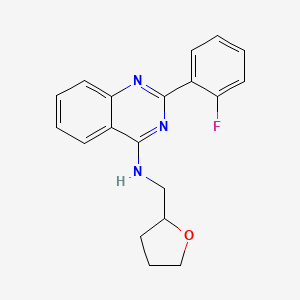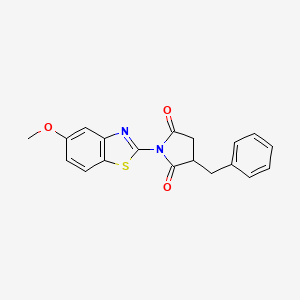![molecular formula C24H20BrNO4 B4018565 5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Description
Synthesis Analysis
The synthesis of similar complex indole derivatives often involves multicomponent reactions and various synthesis methods such as Dieckmann cyclization and Ullmann reaction. For instance, methods for the synthesis of novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters are described by Unangst et al. (1987) using Dieckmann cyclization (Unangst et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds can be extensively analyzed using X-ray crystallography. For example, Kravtsov et al. (2012) examined the crystal structures of similar bromo-phenyl compounds, highlighting how alterations in molecular structure lead to significant changes in the conformation of the central molecular fragment (Kravtsov et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are influenced by their structure. The study by Ryzhkova et al. (2020) on a related bromophenyl compound underscores this, showing how its structure influences its potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and crystal structure, are crucial for understanding the behavior of the compound under various conditions. Gomes et al. (2013) contrasted the supramolecular structures in isomeric pairs of similar bromo-nitrosalicylaldehyde compounds, highlighting how different structures result in diverse physical properties (Gomes et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are influenced by the molecular framework of the compound. The work by Barakat et al. (2017) on a bromo-indolyl compound illustrates the importance of understanding such properties for applications in material science and pharmacology (Barakat et al., 2017).
properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-17-10-11-20-19(14-17)24(30,15-22(28)18-8-4-5-9-21(18)27)23(29)26(20)13-12-16-6-2-1-3-7-16/h1-11,14,27,30H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCJFNFMZIGCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)

![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)

![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)